molecular formula C11H10N2O3 B1659729 1,4-Dimethyl-6-nitroquinolin-2(1H)-one CAS No. 6760-41-4

1,4-Dimethyl-6-nitroquinolin-2(1H)-one

Cat. No. B1659729
CAS RN: 6760-41-4
M. Wt: 218.21 g/mol
InChI Key: LJCFYZOIYFEDNQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6-nitroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. It is a yellow crystalline solid with a molecular weight of 238.24 g/mol. The compound is synthesized by several methods, and it has been widely used in scientific research for its unique properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : 1,4-Dimethyl-6-nitroquinolin-2(1H)-one and similar nitroquinolines are used as precursors in synthesizing various derivatives. For example, 1- and 2-nitronaphtalenes and nitroquinolines react with dimethyl phosphite and amines to give benzazepine or pyridazepine derivatives (Danikiewicz & Mąkosza, 1991).
  • Reactions with Potassium Cyanide and Nitroalkanes : 6-nitroquinoline, a compound related to 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, has been studied for its reactions with potassium cyanide and nitroalkanes in dimethyl sulfoxide, leading to the production of various quinoline derivatives (Halama et al., 1999).

Biological and Medicinal Applications

  • Antitrypanosomal Activity : A group of 4-alkylamino-6-nitroquinolines, synthesized from 5,8-dimethoxy-6-nitro-4(lH)quinolone, were tested for their antitrypanosomal activities. Some derivatives showed significant activity, indicating the potential of nitroquinoline derivatives in antiparasitic drug development (Tapia et al., 2000).
  • Pulmonary Tumorigenesis Study : The interaction of dimethylarsenic acid with 4-nitroquinoline 1-oxide (a related compound) in mice was studied to understand its effect on pulmonary tumorigenesis, highlighting the role of these compounds in cancer research (Yamanaka et al., 1996).

Chemical Properties and Interactions

  • Cytotoxicity and Genotoxicity Studies : The compound 4-nitroquinoline 1-oxide, closely related to 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, was used in studies assessing cytotoxicity and genotoxicity, providing insights into the biological impacts of these compounds (Kakunaga, 1978).

properties

IUPAC Name

1,4-dimethyl-6-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-11(14)12(2)10-4-3-8(13(15)16)6-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCFYZOIYFEDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316327
Record name 1,4-Dimethyl-6-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-6-nitroquinolin-2(1H)-one

CAS RN

6760-41-4
Record name 1,4-Dimethyl-6-nitro-2(1H)-quinolinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 302070
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC302070
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Record name 1,4-Dimethyl-6-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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